

A Spectroscopic Guide to Substituted Cinnolines: A Comparative Analysis

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Compound of Interest

Compound Name: 7-Chloro-4-methylcinnoline

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For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the spectroscopic characteristics of substituted cinnolines. Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.^[1] This document provides a summary of key spectroscopic data—UV-Vis, NMR, and Mass Spectrometry—to aid in the structural elucidation and characterization of these important compounds. Detailed experimental protocols are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The electronic and structural variations resulting from different substituents on the cinnoline ring are reflected in their spectroscopic signatures. The following tables summarize key quantitative data from UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry for a range of substituted cinnolines.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the cinnoline scaffold. The position and intensity of absorption maxima (λ_{max}) are sensitive to the nature and position of substituents.

Compound/Substituent	λ_{max} (nm)	Solvent	Reference
Cinnoline	277, 308, 320	Ethanol	[2]
4-Methylcinnoline	278, 309, 321	Ethanol	[2]
3-Nitrocinnoline	260, 310, 360	Ethanol	[2]
4-Chlorocinnoline	288, 311, 322	Ethanol	[2]
7-Chloro-6-fluoro-3- [-3-(4-methoxyphenyl)prop-2-enoyl]cinnolin-4(3H)-one	368	Not Specified	[3]
7-Chloro-6-fluoro-3- [-3-(4-chlorophenyl)prop-2-enoyl]cinnolin-4(3H)-one	362	Not Specified	[3]
Cinnoline Derivative 3	~280, ~320	Ethanol	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for determining the precise substitution pattern and electronic environment of the cinnoline ring system. Chemical shifts (δ) are reported in parts per million (ppm).

^1H NMR Data

Compound/ Substituent	H-3 (δ , ppm)	H-4 (δ , ppm)	Other Key Signals (δ , ppm)	Solvent	Reference
Cinnoline	9.25	7.75	7.8-8.4 (m, Ar-H)	DMSO-d6	
8-Methylcinnoline	9.15	7.65	2.7 (s, 3H, CH ₃)	DMSO-d6	
8-Nitrocinnoline	9.35	8.05	8.2-8.6 (m, Ar-H)	DMSO-d6	
8-Aminocinnoline	8.85	7.45	6.5 (s, 2H, NH ₂)	DMSO-d6	
7-Chloro-6-fluoro-3-[(3-(4-methoxyphenyl)prop-2-enoyl)cinnolin-4(3H)-one	-	-	3.82 (s, 3H, Ar-OCH ₃), 6.91 (d, 1H, -CH=CH-), 7.05 (d, 2H, Ar-H), 7.30(s, 1H, cinnoline-H), 7.39(s, 1H, cinnoline-H), 7.45(s, 1H, cinnoline-H), 7.61 (d, 1H, -CH=CH-), 7.79 (d, 2H, Ar-H)	Not Specified	[3]

¹³C NMR Data

Compound/Substituent	C-3 (δ , ppm)	C-4 (δ , ppm)	C-4a (δ , ppm)	C-8a (δ , ppm)	Solvent	Reference
Cinnoline	146.1	127.3	129.5	149.8	Not Specified	[5]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of substituted cinnolines, which is crucial for confirming their identity.

Compound	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z]	Ionization Method
7-Chloro-6-fluoro-3- [-3-(4-methoxyphenyl)prop-2-enoyl]cinnolin-4(3H)-one	386.5	351.5, 249, 134	ESI-MS
7-Chloro-6-fluoro-3- [-3-(4-chlorophenyl)prop-2-enoyl]cinnolin-4(3H)-one	390.5	355.5, 249, 138	ESI-MS
7-Chloro-6-fluoro-3-[5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]cinnolin-4(3H)-one	476.5	384.5, 349.5, 249, 134	ESI-MS

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and comparable spectroscopic data.

UV-Visible Spectroscopy Protocol

- **Sample Preparation:** Prepare a stock solution of the cinnoline derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1×10^{-5} M) in the same solvent.[6]
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) for each electronic transition.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the cinnoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - ^1H NMR: Acquire the proton NMR spectrum using standard parameters. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
 - ^{13}C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
- **Data Analysis:** Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

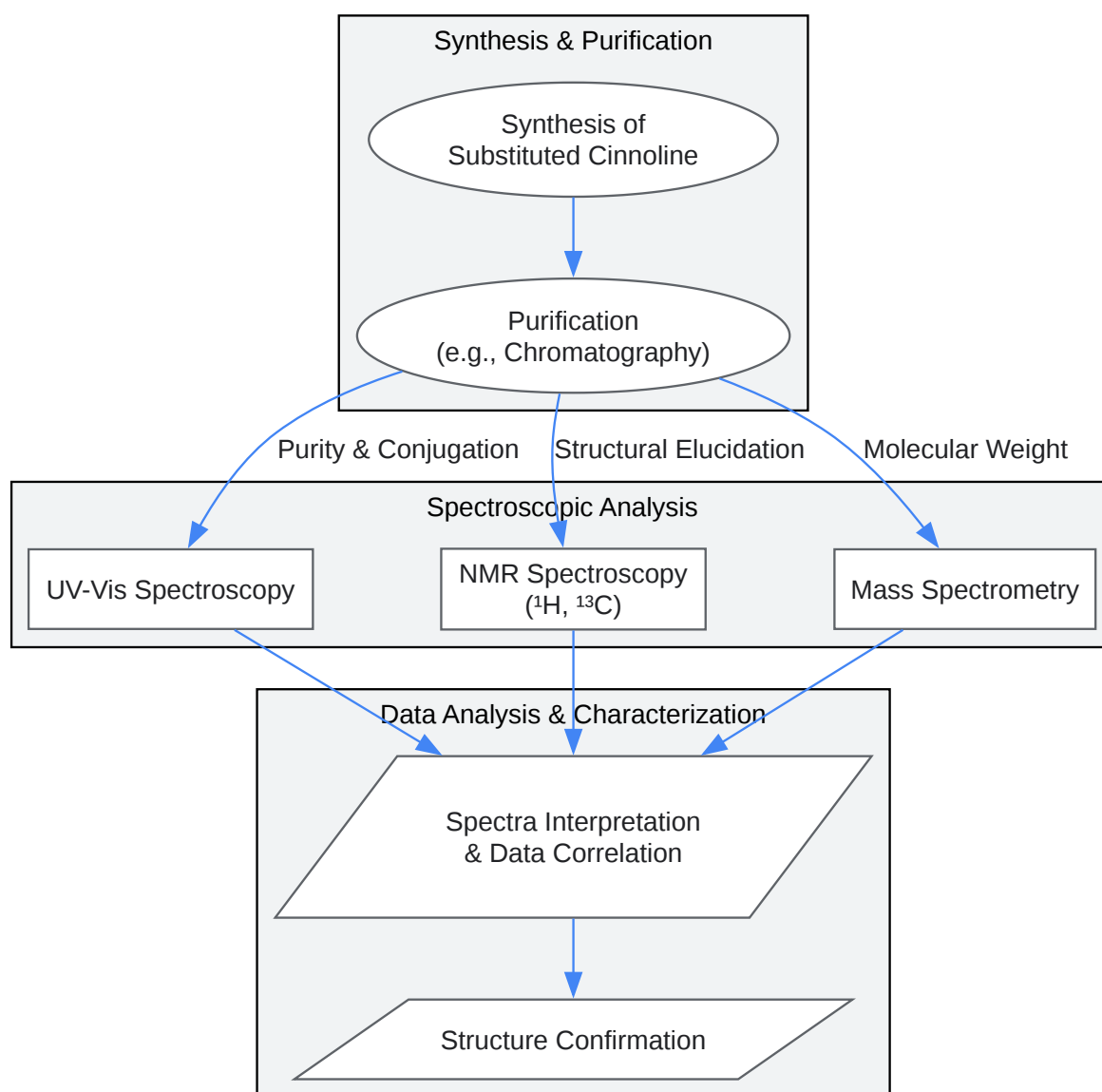
Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the cinnoline derivative (approximately 1 $\mu\text{g/mL}$) in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Use a high-resolution mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range.
- Data Analysis: Identify the molecular ion peak (M^+) and characteristic fragment ions to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized substituted cinnoline.



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Caption: Workflow for the spectroscopic characterization of substituted cinnolines.

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